Cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

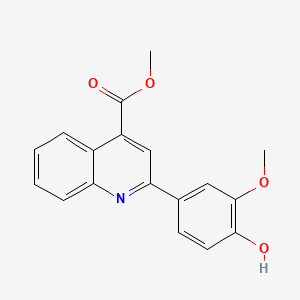

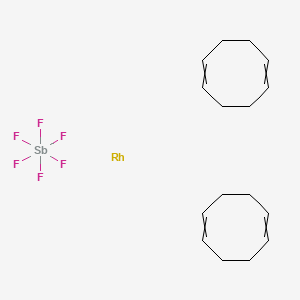

“Cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium” is a complex compound. The “Cycloocta-1,5-diene” part refers to a cyclic hydrocarbon with the chemical formula C8H12 . It is a colorless liquid with a strong odor . The compound serves as a ligand in organometallic chemistry .

Synthesis Analysis

1,5-Cyclooctadiene can be prepared by dimerization of butadiene in the presence of a nickel catalyst . The compound is useful for hydrogenation and isomerization reactions . It is also employed as a precursor for asymmetric hydrogenations .Molecular Structure Analysis

The molecular formula of “Cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium” is C16H24F6RhSb. The structure of the compound is complex and involves multiple elements including carbon, hydrogen, fluorine, rhodium, and antimony.Chemical Reactions Analysis

1,5-Cyclooctadiene reacts with borane to give 9-borabicyclo[3.3.1]nonane . It adds SCl2 (or similar reagents) to give 2,6-dichloro-9-thiabicyclo[3.3.1]nonane . The resulting dichloride can be further modified as the di azide or di cyano derivative in a nucleophilic substitution .Physical And Chemical Properties Analysis

1,5-Cyclooctadiene has a molar mass of 108.184 g·mol−1 . It is a colorless liquid with a density of 0.882 g/mL . The compound has a melting point of -69 °C and a boiling point of 150 °C .Applications De Recherche Scientifique

Hydrogenation Catalyst

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” is used as a hydrogenation catalyst . In this role, it facilitates the addition of hydrogen (H2) to other molecules during chemical reactions.

[3+2] Cycloaddition

This compound is used as a catalyst for [3+2] cycloaddition reactions . These reactions are a type of cycloaddition that forms a five-membered ring from a compound with a double or triple bond (the ‘3’ component) and a compound with a double bond (the ‘2’ component).

Preparation of Chiral Phosphorus Ligands

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” is used in the preparation of diastereomeric chiral phosphorus mon- and bidentate diamidophosphite ligands based on dianydromannitol . These ligands are used in asymmetric metallocomplex catalysis, which is a type of catalysis that can produce chiral molecules, molecules that are not superimposable on their mirror images.

C-C Bond-Forming Hydrogenation

This compound is also used in C-C bond-forming hydrogenation . This is a type of reaction where a carbon-carbon bond is formed at the same time as a hydrogenation reaction.

Enantioselective Hydrogenation

“Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate” shows an important application for enantioselective hydrogenation . This is a type of chemical reaction where one enantiomer of a chiral molecule is preferentially produced over the other.

Enantioselective Hydrosilylation

This compound is also used in enantioselective hydrosilylation . This is a type of chemical reaction where one enantiomer of a chiral molecule is preferentially produced during the addition of silicon-hydrogen bonds to other molecules.

Safety And Hazards

Propriétés

IUPAC Name |

cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPLJWNAXJRVRK-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F6RhSb- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16689296 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.